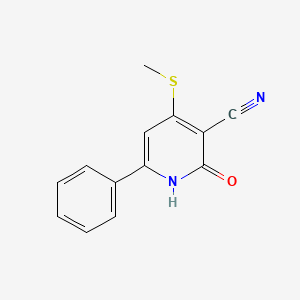

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach utilizes readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. Two alternative methods yield 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in the synthesis of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile . The total yields achieved are 17% and 37%, respectively .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring fused with a phenyl group. The methylsulfanyl substituent is attached to the pyridine ring. The arrangement of atoms and bonds determines its chemical properties and reactivity .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various chemical processes. For instance, it may undergo nucleophilic substitution, oxidation, or cyclization reactions. The presence of the cyano group suggests potential reactivity with nucleophiles. Further investigation is needed to explore its behavior under different conditions .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Characterization

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have garnered significant attention in the realm of chemical synthesis and structural characterization. Research by Mathews et al. (2008) demonstrated the effective synthesis of 5-Aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles through specific reactions involving 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under varying conditions. This study underscores the compound's role in facilitating novel synthetic pathways (Mathews et al., 2008).

Furthermore, Al-Issa (2012) explored the reactivity of similar pyridine derivatives, leading to the synthesis of a new series of pyridine and fused pyridine derivatives. The research delved into various reactions, yielding isoquinoline, pyrido pyrimidine derivatives, and a plethora of other complex compounds. This work highlights the compound's versatility and its potential as a precursor for diverse chemical syntheses (Al-Issa, 2012).

Optical and Electronic Properties

In the field of materials science, particularly focusing on optical and electronic properties, Zedan et al. (2020) conducted a comprehensive study on pyridine derivatives, including structural, optical, and junction characteristics analysis. The derivatives demonstrated unique optical properties and potential applicability in electronic devices as diodes and photosensors, emphasizing their importance in the development of new materials with specific optical and electronic functionalities (Zedan, El-Taweel, & El-Menyawy, 2020).

Chemical Reactivity and Interaction

In a study centered on chemical reactivity, Cook et al. (2015) investigated Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. The findings from this study not only provide insights into the compound's chemical behavior but also shed light on its interaction with metal ions, demonstrating a subtle interplay between spin-crossover and crystallographic phase changes. Such studies are pivotal for understanding the compound's potential applications in catalysis or material science (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methylsulfanyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-17-12-7-11(9-5-3-2-4-6-9)15-13(16)10(12)8-14/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJDNUBVFKYAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)

![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)

![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)

![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)